molecular formula C9H8Cl2O4S B8641910 4-Chloro-5-chlorosulfonyl-2-methyl-benzoic acid methyl ester

4-Chloro-5-chlorosulfonyl-2-methyl-benzoic acid methyl ester

Cat. No.: B8641910
M. Wt: 283.13 g/mol
InChI Key: ZFAFWSKRYSFHLO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Chloro-5-chlorosulfonyl-2-methyl-benzoic acid methyl ester is a useful research compound. Its molecular formula is C9H8Cl2O4S and its molecular weight is 283.13 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C9H8Cl2O4S

Molecular Weight

283.13 g/mol

IUPAC Name

methyl 4-chloro-5-chlorosulfonyl-2-methylbenzoate

InChI

InChI=1S/C9H8Cl2O4S/c1-5-3-7(10)8(16(11,13)14)4-6(5)9(12)15-2/h3-4H,1-2H3

InChI Key

ZFAFWSKRYSFHLO-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1C(=O)OC)S(=O)(=O)Cl)Cl

Origin of Product

United States

Synthesis routes and methods

Procedure details

A mixture of 15.8 g (0.086 mol) of methyl 4-chloro-2-methylbenzoate (2) and 25.8 ml (45.2 g, 0.39 mol) of chlorosulfonic acid was heated to a gentle reflux under nitrogen. After 3 hrs., the mixture was cooled and poured slowly into an ice-water mixture. After stirring for 1 hr., the mixture was filtered and rinsed well with ice cold water. Drying in a vacuum oven (60° C.) gave 17.4 g (0.065 mol, 75% yield) of the sulfonylated acid (off-white crystals). A mixture of 14.5 g of the acid and 2 drops of dimethylformamide in 50 ml of thionyl chloride was heated to reflux under nitrogen. After 11/2 hrs., the solvent was removed under reduced pressure. Methanol (125 ml) was added to residue material and the solution was cooled to 10° C. After 5 hrs., the solid was filtered and airdried, giving 12.8 g of off-white crystals (3); m.p. 94.5° -96° C.
Quantity
15.8 g
Type
reactant
Reaction Step One
Quantity
25.8 mL
Type
reactant
Reaction Step One
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
75%

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